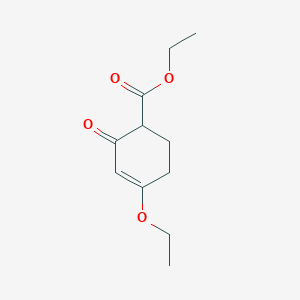

Ethyl 4-ethoxy-2-oxocyclohex-3-ene-1-carboxylate

Übersicht

Beschreibung

Ethyl 4-ethoxy-2-oxocyclohex-3-ene-1-carboxylate is a chemical compound with the molecular formula C11H16O4 . It is used in scientific research .

Molecular Structure Analysis

The molecular structure of Ethyl 4-ethoxy-2-oxocyclohex-3-ene-1-carboxylate is characterized by a cyclohexene ring with an ethoxy group at the 4-position and a carboxylate group at the 1-position . The exact structure can be determined using techniques such as NMR and HPLC .Physical And Chemical Properties Analysis

Ethyl 4-ethoxy-2-oxocyclohex-3-ene-1-carboxylate has a molecular weight of 212.24 . Other physical and chemical properties such as boiling point and density are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Crystal and Molecular Structure Studies

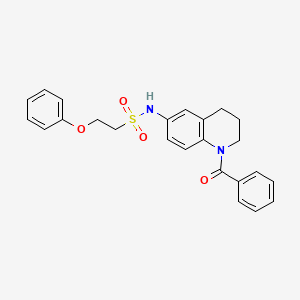

Ethyl 4-ethoxy-2-oxocyclohex-3-ene-1-carboxylate and its derivatives have been the subject of detailed crystal and molecular structure studies. These compounds exhibit significant disorder in their molecular structure, which influences their crystal packing stability. Such structural analyses are essential for understanding the physical and chemical properties of these compounds, paving the way for their application in conjugated addition reactions of carbanions in the presence of basic catalysts. These reactions are of interest due to the biological activities exhibited by the resulting compounds (Kaur et al., 2012).

Synthesis and Thermal Rearrangement

The compound has also been used in the synthesis of isolable 4aH-benzocycloheptene derivatives. These derivatives undergo unique thermal rearrangements, leading to the formation of novel compounds. This showcases the compound's role in facilitating complex chemical transformations, which are valuable in synthetic organic chemistry (Bradbury et al., 1982).

Atom Economical Synthesis

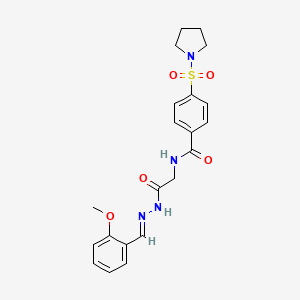

Ethyl 4-ethoxy-2-oxocyclohex-3-ene-1-carboxylate derivatives have been used in atom economical syntheses of densely functionalized 4H-chromene derivatives. These reactions are significant for producing medicinally promising compounds through a tandem Michael addition–cyclization reaction. The atom economical aspect of these syntheses is particularly appealing for the development of green chemistry protocols (Boominathan et al., 2011).

Regioselective Synthesis Under Ultrasound Irradiation

The versatility of ethyl 4-ethoxy-2-oxocyclohex-3-ene-1-carboxylate derivatives extends to their use in regioselective synthesis under ultrasound irradiation. This innovative approach significantly reduces reaction times and improves yield, demonstrating the compound's utility in enhancing synthetic efficiency (Machado et al., 2011).

Copper-Catalyzed Coupling Reactions

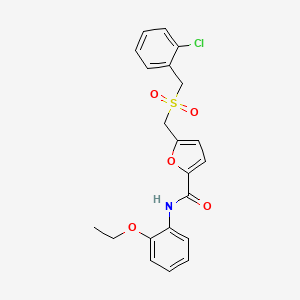

Furthermore, these compounds have been employed as efficient and versatile ligands in copper-catalyzed coupling reactions. This application is crucial for the synthesis of a wide range of products, including N-arylamides, aryl ethers, and aryl thioethers, under mild conditions. The use of ethyl 2-oxocyclohexanecarboxylate as a ligand showcases its potential in facilitating diverse chemical syntheses (Lv & Bao, 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 4-ethoxy-2-oxocyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-3-14-8-5-6-9(10(12)7-8)11(13)15-4-2/h7,9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZJBCFOPNAVTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)C(CC1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52466-50-9 | |

| Record name | ethyl 4-ethoxy-2-oxocyclohex-3-ene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 3-allyl-2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2705853.png)

![N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2705857.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide](/img/structure/B2705859.png)

![3-(4-fluorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2705868.png)

![6-Amino-1-butyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2705869.png)

![2-(4-chlorophenoxy)-N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2705871.png)